Cas no 104-20-1 (4-(4-Methoxyphenyl)-2-butanone)

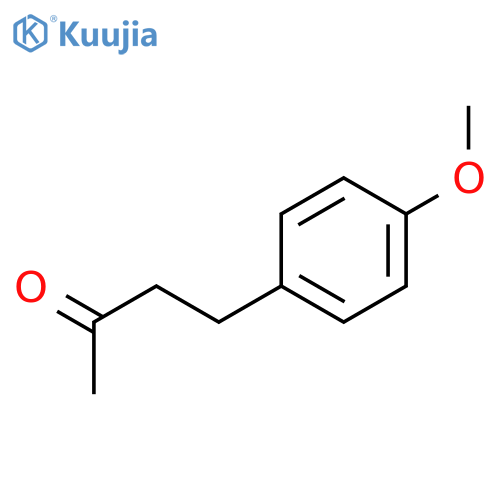

104-20-1 structure

商品名:4-(4-Methoxyphenyl)-2-butanone

4-(4-Methoxyphenyl)-2-butanone 化学的及び物理的性質

名前と識別子

-

- 4-(4-methoxyphenyl)butan-2-one

- 4-(4-Methoxyphenyl)-2-butanone

- 4-(4-Methoxyphenyl)-

- BUTANONE, 4-(p-METHOXYPHENYL)-2-(AS)

- 4-Methoxybenzylacetone

- Anisylacetone

- 4-(p-Methoxyphenyl)butan-2-one

- Raspberry ketone methyl ether

- ent20,279

- FEMA 2672

- ANISALACETONE

- 4-ANISYLACETONE

- PARA ANISYL ACETONE

- FRAMBINONMETHYLAETHER

- p-Methoxybenzylacetone

- 4-(4-

- ENT 20,279

-

- MDL: MFCD00008791

- インチ: 1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3

- InChIKey: PCBSXBYCASFXTM-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CCC1=CC=C(C=C1)OC

- BRN: 1869592

計算された属性

- せいみつぶんしりょう: 178.09900

- どういたいしつりょう: 178.09938

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 無色から淡黄色の油状液体で、花の香りと果物の味がします。

- 密度みつど: 1.046 g/mL at 25 °C(lit.)

- ゆうかいてん: 10°C(lit.)

- ふってん: 177°C/25mmHg(lit.)

- フラッシュポイント: 華氏温度:>235.4°f

摂氏度:>113°c - 屈折率: n20/D 1.519(lit.)

- すいようせい: Not miscible in water.

- PSA: 26.30000

- LogP: 2.21680

- FEMA: 2672

- ようかいせい: 未確定

4-(4-Methoxyphenyl)-2-butanone セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S23-S24/25

- RTECS番号:EL9085500

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

- TSCA:Yes

- ちょぞうじょうけん:日陰、乾燥、暗い場所、密閉容器または円筒に保存します。不適合な材料、火元、訓練されていない人から離れてください。セキュリティラベル領域。容器/ガスボンベを人身から保護する。

4-(4-Methoxyphenyl)-2-butanone 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-(4-Methoxyphenyl)-2-butanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0756-25ml |

4-(4-Methoxyphenyl)-2-butanone |

104-20-1 | 96.0%(GC) | 25ml |

¥290.0 | 2022-06-10 | |

| Enamine | EN300-16160-0.5g |

4-(4-methoxyphenyl)butan-2-one |

104-20-1 | 95% | 0.5g |

$19.0 | 2023-02-09 | |

| Enamine | EN300-16160-50.0g |

4-(4-methoxyphenyl)butan-2-one |

104-20-1 | 95% | 50.0g |

$57.0 | 2023-02-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-232245-10g |

4-(4-Methoxyphenyl)-2-butanone, |

104-20-1 | 10g |

¥196.00 | 2023-09-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158241-100g |

4-(4-Methoxyphenyl)-2-butanone |

104-20-1 | >97.0%(GC) | 100g |

¥192.90 | 2023-09-02 | |

| TRC | M263065-100g |

4-(4-Methoxyphenyl)-2-butanone |

104-20-1 | 100g |

$ 121.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | D757350-500g |

4-(4-Methoxyphenyl)butan-2-one |

104-20-1 | 98% | 500g |

$105 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03170-100g |

4-(4-Methoxyphenyl)-2-butanone |

104-20-1 | ≥98% | 100g |

¥608.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X60755-25g |

4-(4-Methoxyphenyl)-2-butanone |

104-20-1 | ≥98% | 25g |

¥78.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03170-SAmPLE |

4-(4-Methoxyphenyl)-2-butanone |

104-20-1 | ≥98% | sample |

¥558.0 | 2024-07-19 |

4-(4-Methoxyphenyl)-2-butanone 関連文献

-

1. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesisWei Li,Hui-Qin Chen,Hao Wang,Wen-Li Mei,Hao-Fu Dai Nat. Prod. Rep. 2021 38 528

-

Penghui Cheng,Jianjian Zhang,Jiaguo Huang,Qingqing Miao,Chenjie Xu,Kanyi Pu Chem. Sci. 2018 9 6340

-

3. Synthesis of meta,meta-bridged biaryls ([7.0]-metacyclophanes)via aryl-aryl coupling: factors affecting the cyclisationSalah E. N. Mohamed,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1983 2577

-

Hui Mao,Bing-Xin You,Lie-Jin Zhou,Ting-Ting Xie,Yi-Hang Wen,Xin Lv,Xiao-Xia Wang Org. Biomol. Chem. 2017 15 6157

-

5. Transition metal complexes as linkers for solid phase synthesis: chromium carbonyl complexes as linkers for arenesAlex C. Comely,Susan E. Gibson (née Thomas),Neil J. Hales,Mark A. Peplow J. Chem. Soc. Perkin Trans. 1 2001 2526

104-20-1 (4-(4-Methoxyphenyl)-2-butanone) 関連製品

- 20401-88-1(3-(4-Methoxyphenyl)propanal)

- 40138-66-7(3-(3-Methoxyphenyl)propanal)

- 122-84-9(1-(4-methoxyphenyl)propan-2-one)

- 42924-53-8(Nabumetone)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 4770-00-7(3-cyano-4-nitroindole)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:104-20-1)4-(4-Methoxyphenyl)-2-butanone

清らかである:99%

はかる:1kg

価格 ($):217.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:104-20-1)4-(4-methoxyphenyl)butan-2-one

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ